N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to introduce the trifluoromethyl group . The piperazine ring can be formed through cyclization reactions involving appropriate diamines and dihaloalkanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate . The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The piperazine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluralin: An agrochemical with a trifluoromethyl group, used as a pre-emergent herbicide.
Uniqueness
N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-3-20(4-2)15(23)22-10-8-21(9-11-22)14-7-5-6-13(12-14)16(17,18)19/h5-7,12H,3-4,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVWWNAJKXEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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